1-bromo-3,5-bis(4-methylphenyl)benzene
Description
1-Bromo-3,5-bis(4-methylphenyl)benzene is a brominated aromatic compound featuring a central benzene ring substituted with a bromine atom at the 1-position and two 4-methylphenyl (tolyl) groups at the 3- and 5-positions. This structure confers unique steric and electronic properties, making it valuable in organic synthesis, catalysis, and materials science.
Properties
Molecular Formula |
C20H17Br |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
1-bromo-3,5-bis(4-methylphenyl)benzene |
InChI |
InChI=1S/C20H17Br/c1-14-3-7-16(8-4-14)18-11-19(13-20(21)12-18)17-9-5-15(2)6-10-17/h3-13H,1-2H3 |
InChI Key |
PBPZUKVOJHAPEH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC(=C2)Br)C3=CC=C(C=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-bromo-3,5-bis(4-methylphenyl)benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor. One common method involves the bromination of 3,5-bis(4-methylphenyl)benzene using bromine in the presence of a Lewis acid catalyst such as aluminum chloride or ferric bromide . The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 1-bromo-3,5-bis(4-methylphenyl)benzene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-bromo-3,5-bis(4-methylphenyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are commonly used in these reactions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.
Major Products Formed
Substitution: Products with different functional groups replacing the bromine atom.
Coupling: Biaryl compounds or other complex structures.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
1-bromo-3,5-bis(4-methylphenyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 1-bromo-3,5-bis(4-methylphenyl)benzene involves its interaction with specific molecular targets and pathways. In substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In coupling reactions, the compound forms intermediates with palladium catalysts, facilitating the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
Structural and Electronic Differences
| Compound Name | Substituents (3,5-positions) | Electronic Effects | Steric Bulk |
|---|---|---|---|
| 1-Bromo-3,5-bis(4-methylphenyl)benzene | 4-Methylphenyl (tolyl) | Electron-donating (alkyl) | High (bulky tolyl groups) |
| 1-Bromo-3,5-bis(trifluoromethyl)benzene | CF₃ | Strongly electron-withdrawing | Moderate (CF₃ is compact) |
| 1-Bromo-3,5-diphenylbenzene | Phenyl | Mildly electron-withdrawing | High (phenyl groups) |
| 1-Bromo-3,5-bis(ethynyl)benzene | Ethynyl | Electron-withdrawing (sp-hybridized) | Low (linear ethynyl) |
Key Observations :
- CF₃ groups () significantly increase electrophilicity at the bromine site, favoring nucleophilic substitution or palladium-catalyzed couplings .
- Ethynyl substituents () enable conjugation and coordination with transition metals, useful in metallodendrimer synthesis .
a) Cross-Coupling Reactions
- 1-Bromo-3,5-bis(trifluoromethyl)benzene : Widely used in Suzuki-Miyaura and Stille couplings for polymer synthesis (e.g., TSCT polymers in ). Palladium catalysts (e.g., Pd₂(dba)₃) achieve yields >90% under optimized conditions .
- 1-Bromo-3,5-diphenylbenzene : Employed in aryl-aryl bond formations for materials with enhanced π-conjugation ().
- 1-Bromo-3,5-bis(4-methylphenyl)benzene (inferred) : Likely requires bulky ligand systems (e.g., BrettPhos) to mitigate steric effects during coupling, similar to procedures in .
b) Catalysis
- CF₃-substituted derivatives act as key intermediates in asymmetric catalysis. For example, highlights a 3,5-bis(trifluoromethyl)phenyl-substituted catalyst outperforming the Takemoto catalyst in enantioselective reactions .
c) Material Science
- Ethynyl-substituted analogs () form metallodendrimers with iron, demonstrating redox-active properties for electronic applications .
Physical Properties
The tolyl-substituted target compound is expected to exhibit higher hydrophobicity compared to CF₃ analogs, influencing its solubility in organic solvents.
Stability and Handling
- Bis(bromomethyl) analogs () are highly reactive, necessitating low-temperature storage to prevent polymerization .
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